2-(1-Ethylpyrrolidin-3-yl)ethanamine
Description
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Properties
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMROESUSPPGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrrolidine Containing Amine Scaffolds
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov This scaffold's prevalence is due to several advantageous properties. Its three-dimensional, non-planar structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, which can be crucial for specific interactions with biological targets. nih.gov The pyrrolidine ring also possesses stereogenic centers, which can be manipulated to fine-tune the pharmacological profile of a drug candidate. nih.gov
The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, making it a key point for chemical modifications. nih.gov In the case of 2-(1-Ethylpyrrolidin-3-yl)ethanamine, the pyrrolidine nitrogen is substituted with an ethyl group. N-substitution on the pyrrolidine ring is a common strategy in drug design, as it can influence the molecule's polarity, lipophilicity, and ability to interact with specific receptors or enzymes.
Furthermore, the presence of a primary amine in the ethanamine substituent at the 3-position of the pyrrolidine ring provides another reactive site for chemical elaboration. Primary amines are versatile functional groups that can participate in a wide array of chemical reactions, such as amidation, alkylation, and sulfonylation, allowing for the straightforward attachment of this scaffold to other molecular fragments.
Academic Significance of 2 1 Ethylpyrrolidin 3 Yl Ethanamine in Chemical Biology Research
While specific studies detailing the biological activity of 2-(1-Ethylpyrrolidin-3-yl)ethanamine are scarce, its academic significance lies in its potential as a versatile intermediate in the synthesis of novel chemical entities for biological investigation. Its structure, featuring a substituted pyrrolidine (B122466) ring and a primary amine, makes it an attractive starting material for the construction of larger, more complex molecules with potential therapeutic applications.
For instance, related pyrrolidine derivatives have been investigated for their potential as ligands for various receptors and enzymes in the central nervous system. The specific substitution pattern of 2-(1-Ethylpyrrolidin-3-yl)ethanamine could be explored in the design of novel ligands with tailored selectivity and affinity for specific biological targets. Its use as a building block could be envisioned in the synthesis of libraries of compounds for high-throughput screening to identify new lead compounds in drug discovery programs.
Design and Synthesis of 2 1 Ethylpyrrolidin 3 Yl Ethanamine Analogs and Derivatives
Rational Design Principles for Modulating Compound Activity
The design of novel analogs of 2-(1-Ethylpyrrolidin-3-yl)ethanamine is guided by established principles of medicinal chemistry aimed at optimizing interactions with biological targets. A key advantage of the pyrrolidine (B122466) scaffold is its non-planar structure, which allows for a thorough exploration of three-dimensional (3D) pharmacophore space. researchgate.net The ring's ability to undergo "pseudorotation" creates various energetically accessible conformations, and the choice of substituents can lock the ring into a specific conformation, thereby influencing its pharmacological efficacy. nih.govresearchgate.net
Rational design strategies often begin with understanding the structure-activity relationship (SAR), which correlates the structural features of a molecule with its biological activity. For the pyrrolidine scaffold, this involves considering how stereochemistry and the spatial orientation of substituents affect the binding mode to target proteins. researchgate.net Inductive and stereoelectronic factors manipulated through substituent choice can influence the puckering of the pyrrolidine ring, a critical factor for pharmacological effect. nih.gov The goal is to design fragment libraries that not only cover diverse chemical space but also possess a high degree of shape and 3D diversity. nih.gov
Exploration of Substituent Effects on the Pyrrolidine Nitrogen and Ring
Modifications to the pyrrolidine ring and its nitrogen atom are pivotal for fine-tuning a compound's physicochemical and biological properties. The nitrogen at position 1 (N-1) is a privileged site for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs featuring a substitution at this position. nih.gov Altering the N-1 substituent, such as the ethyl group in the parent compound, directly impacts the molecule's basicity, lipophilicity, and steric profile.
Substituents on the carbon atoms of the ring also exert significant influence. For instance, modifications at the C-4 position can affect the ring's pucker, while substituents at the C-2 position can alter its basicity. nih.gov The introduction of fluorine, a common strategy in medicinal chemistry, can have profound effects. A comprehensive study on fluorinated azetidine, pyrrolidine, and piperidine (B6355638) derivatives demonstrated that the number of fluorine atoms and their proximity to the nitrogen center are major factors defining the compound's basicity. researchgate.net
Table 1: Effect of Fluorination on Physicochemical Properties of Saturated Heterocycles This interactive table illustrates how fluorination can modulate key properties like basicity (pKa) and lipophilicity (LogP) in cyclic amines, providing a model for predicting the effects of such substitutions on the 2-(1-Ethylpyrrolidin-3-yl)ethanamine scaffold.
| Substitution Pattern | Change in Basicity (pKa) | Change in Lipophilicity (LogP) | Rationale |
| Monofluorination (distant) | Minor decrease | Increase | The inductive effect of fluorine lowers basicity. Fluorine increases lipophilicity. |
| Monofluorination (adjacent) | Significant decrease | Increase | Stronger inductive effect due to proximity to the nitrogen significantly reduces basicity. |
| Gem-difluorination | Very significant decrease | Substantial increase | The cumulative inductive effect of two fluorine atoms drastically lowers pKa. |
Data based on principles discussed in studies of fluorinated saturated heterocycles. researchgate.net
Diversification of the Ethanamine Side Chain
The ethanamine side chain, –CH2–CH2–NH2, offers numerous opportunities for modification to alter a compound's pharmacokinetic and pharmacodynamic profile. Strategies for diversification include altering the length of the alkyl chain, introducing conformational rigidity, or modifying the terminal amine group.
Research into side-chain modified analogs of related compounds has shown that incorporating other cyclic moieties, such as piperidine, another pyrrolidine, or a piperazine (B1678402) ring, can significantly impact receptor binding profiles and biological activity. nih.gov Another approach involves converting the terminal primary amine into other functional groups. For example, reaction with various benzaldehydes can produce Schiff base derivatives, effectively changing the steric and electronic properties of the side chain's terminus. researchgate.net
Table 2: Examples of Ethanamine Side Chain Diversification This table showcases various modifications applied to the side chains of bioactive molecules containing a core heterocyclic scaffold.
| Side Chain Modification | Incorporated Moiety | Potential Impact |
| Cyclic Amine Addition | Piperidine | Altered basicity, lipophilicity, and receptor interaction. nih.gov |
| Cyclic Amine Addition | Piperazine | Introduction of a second basic center, potential for new interactions. nih.gov |
| Bicyclic Amine Addition | 8-Azabicyclo[3.2.1]octane | Increased rigidity and defined 3D structure. nih.gov |
| Functional Group Conversion | Schiff Base (Imine) | Modified electronic profile and hydrogen bonding capacity. researchgate.net |
Generation of Focused and Diversified Compound Libraries
To systematically explore the SAR of the 2-(1-Ethylpyrrolidin-3-yl)ethanamine scaffold, researchers often synthesize compound libraries. These libraries can be either focused, targeting specific structural variations, or diversified, aiming to cover a broad region of chemical space.
Several advanced synthetic methodologies facilitate the creation of such libraries. One powerful technique is the asymmetric [C + NC + CC] cycloaddition reaction, which can generate enantiomerically pure pyrrolidine fragments with a high degree of 3D diversity. nih.gov Continuous flow protocols have also been developed to establish chiral pyrrolidine libraries rapidly and scalably, demonstrating the potential for large-scale applications. rsc.org For even larger and more diverse collections, DNA-encoded library (DEL) technology can be employed. A one-pot, three-component cycloaddition strategy allows for the on-DNA synthesis of pyrrolidine-fused scaffolds, enabling the creation of vast libraries for screening. figshare.com Furthermore, multi-stage divergence strategies, where a single precursor is elaborated through various reaction pathways, have been used to generate libraries with hundreds of unique members. researchgate.net
Bioisosteric Replacements within the 2-(1-Ethylpyrrolidin-3-yl)ethanamine Scaffold
Bioisosterism is a key strategy in drug design where a substituent or group is replaced by another with similar physical or chemical properties to enhance a compound's desired attributes without drastically changing its structure. wikipedia.org This technique can be applied to the 2-(1-Ethylpyrrolidin-3-yl)ethanamine scaffold to improve potency, selectivity, or metabolic stability. drughunter.com
Bioisosteres are categorized as classical or non-classical. Classical bioisosteres have the same number of valence electrons, whereas non-classical ones are structurally distinct but produce similar biological effects. drughunter.com For the target scaffold, a classical replacement could involve substituting the ethyl group on the nitrogen with another small alkyl group. A non-classical replacement might involve substituting the entire pyrrolidine ring with another heterocycle or replacing the terminal amine of the side chain with a bioisostere like a hydroxyl or small amide group. Fluorinated fragments are also considered valuable for bioisosteric replacements. researchgate.net
Table 3: Potential Bioisosteric Replacements for the 2-(1-Ethylpyrrolidin-3-yl)ethanamine Scaffold
| Original Group | Bioisosteric Replacement | Type | Potential Outcome |
| -CH2CH3 (Ethyl) | -CF2CH3 | Non-classical | Altered metabolism, increased lipophilicity. |
| Pyrrolidine Ring | Thiophene Ring | Non-classical | Modified aromatic interactions, altered metabolic profile. wikipedia.org |
| -NH2 (Amine) | -OH (Hydroxyl) | Classical | Change in hydrogen bonding capability and basicity. |
| Phenyl (on a derivative) | Naphthalene Ring | Non-classical | Improved efficacy or altered binding specificity. wikipedia.org |
| Amide (on a derivative) | 1,2,4-Triazole Ring | Non-classical | Enhanced metabolic stability. drughunter.com |
Investigation of Natural Product Analogues Bearing Pyrrolidine Moieties
Natural products are a rich source of inspiration for drug discovery, often providing validated scaffolds with inherent biological activity. nih.gov The pyrrolidine ring is a common motif in many natural compounds. nih.gov Investigating these molecules can provide valuable insights for the design of novel 2-(1-Ethylpyrrolidin-3-yl)ethanamine analogs.
For example, pochonicine is a natural product inhibitor of β-N-acetylhexosaminidases that features a polyhydroxylated pyrrolidine core. The synthesis of various stereoisomeric pyrrolidine analogs of pochonicine has revealed that the configuration of the pyrrolidine ring is crucial for potent inhibition. nih.gov Other natural products, such as those with a pyrrolidine-2,4-dione (B1332186) (tetramic acid) scaffold like equisetin (B570565) and reutericyclin, are known for their antimicrobial properties. mdpi.com Studying the structure and function of these natural compounds can guide the rational design of synthetic analogs that incorporate key pharmacophoric features while optimizing drug-like properties. nih.gov
Structure Activity Relationship Sar Investigations of 2 1 Ethylpyrrolidin 3 Yl Ethanamine Derivatives
Elucidation of Key Pharmacophoric Elements within the Chemical Scaffold
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For derivatives of the 2-(1-ethylpyrrolidin-3-yl)ethanamine scaffold, the key pharmacophoric elements are the pyrrolidine (B122466) ring, the ethylamine (B1201723) side chain, and the nature of the substituent on the pyrrolidine nitrogen.
The tertiary amine within the ethylpyrrolidine ring is a critical feature, often acting as a protonatable center that engages in ionic interactions with receptor sites. nih.gov Its basicity (pKa) is a key property that can influence target binding and physicochemical characteristics. nih.gov The pyrrolidine ring itself serves as a rigid spacer, orienting the other functional groups in a specific three-dimensional arrangement.
The ethylamine side chain provides a flexible linker, allowing the terminal functional group to adopt an optimal position for interaction with the target. The length and conformation of this linker are often crucial for activity.
In the design of dual-target ligands for dopamine (B1211576) D3 (D3R) and μ-opioid (MOR) receptors, the substituted pyrrolidine moiety has been identified as a key dopaminergic pharmacophore. nih.gov This highlights that the core scaffold is a privileged structure for interaction with specific receptor families. The successful design of such agents often involves tethering this core scaffold to other pharmacophores, such as aryl piperazines, via linkers of varying complexity to achieve the desired dual activity. nih.gov
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as molecular targets like receptors and enzymes are themselves chiral. nih.gov The spatial arrangement of atoms in derivatives of 2-(1-ethylpyrrolidin-3-yl)ethanamine can significantly influence their interaction with biological targets, leading to differences in potency and selectivity between stereoisomers.
Research on various chiral compounds demonstrates that biological activity is often confined to a single enantiomer. For instance, in a study of nature-inspired 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov The other stereoisomers were found to be substantially less potent or completely inactive, suggesting that the biological target has a strict stereochemical requirement for binding and that cellular uptake may be mediated by stereoselective transporters. nih.gov
Similarly, for pyrrolidine-containing molecules targeting dopamine receptors, specific stereoisomers are often required for high-affinity binding. The designation of trans-(2S,4R)-pyrrolidine as a key dopaminergic moiety in one study underscores the importance of both the relative (cis/trans) and absolute (R/S) configuration of substituents on the pyrrolidine ring. nih.gov Modifications to the stereochemistry can have a profound effect on the inhibitory properties of these molecules. mdpi.com This stereoselectivity arises because the precise three-dimensional shape of the drug molecule must complement the topography of the binding site on the biological target.
Correlation between Molecular Modifications and Functional Outcomes
Systematic modification of the 2-(1-ethylpyrrolidin-3-yl)ethanamine scaffold and its analogues has yielded clear correlations between structural changes and biological effects. These studies are essential for optimizing lead compounds.
Investigations into eticlopride-based bitopic ligands, which feature a pyrrolidine ring, revealed that structural rigidity and the precise location of the nitrogen atom are critical. nih.gov Key findings from these SAR studies include:
Ring Alterations : Expanding the pyrrolidine ring system or shifting the position of the nitrogen atom within the ring was found to be detrimental to binding affinities at D2 and D3 dopamine receptors. nih.gov
N-Substitution : Small alkyl groups (like methyl, ethyl, propyl) on the pyrrolidine nitrogen were poorly tolerated, leading to decreased affinity. nih.gov However, the addition of a longer linker and a secondary pharmacophore to this nitrogen could recover and even improve binding affinity. nih.gov
Truncations : Studies on other pyrrolidine derivatives have shown that truncating parts of the molecule often results in a significant loss of inhibitory activity, demonstrating that the entire molecular structure contributes to the compound's function. mdpi.com
The following table summarizes the observed outcomes of specific molecular modifications on related pyrrolidine scaffolds.
| Molecular Modification | Scaffold/Derivative Class | Functional Outcome | Reference |
|---|---|---|---|
| Expansion of pyrrolidine ring | Eticlopride-based D2/D3 ligands | Detrimental to receptor binding affinity | nih.gov |
| Shifting position of pyrrolidine nitrogen | Eticlopride-based D2/D3 ligands | Detrimental to receptor binding affinity | nih.gov |
| Small N-alkylation of pyrrolidine | Eticlopride-based D2/D3 ligands | Poorly tolerated; decreased affinity | nih.gov |
| Addition of linker and secondary pharmacophore to pyrrolidine N | Eticlopride-based D2/D3 ligands | Improved receptor binding affinity | nih.gov |
| Molecular truncations | Pyrrolidine pentamines | Loss of inhibitory activity | mdpi.com |
| Substitution on tethered aryl ring | Dual MOR/D3R ligands | Significant change in D3R binding affinity | nih.gov |
Modulation of Physicochemical Properties and their Influence on SAR
Lipophilicity and Polarity : Lipophilicity, often measured as clogP, influences a compound's ability to cross biological membranes, including the blood-brain barrier (BBB). nih.gov In the development of ligands targeting the central nervous system (CNS), optimizing lipophilicity is crucial. For instance, a significant effort in designing dual MOR/D3R ligands was directed at improving the CNS Multiparameter Optimization (CNS-MPO) score, which predicts BBB permeability. nih.gov Adding polar groups (e.g., hydroxyls) generally decreases lipophilicity, while adding nonpolar moieties (e.g., alkyl chains, phenyl rings) increases it. mdpi.com
Acidity/Basicity (pKa) : The pKa of the protonatable nitrogen in the pyrrolidine ring is a key factor governing the molecule's charge state at physiological pH. This influences solubility, membrane permeability, and the ability to form ionic bonds with the target receptor. The pKa can be modulated through structural modifications; for example, converting a secondary amine to a tertiary amine or introducing nearby electron-withdrawing groups, such as fluorine atoms, can decrease the pKa. nih.gov
The interplay between these properties and SAR is complex. A modification that improves target affinity might adversely affect a crucial physicochemical property like solubility or membrane permeability. Therefore, drug design often involves a multi-parameter optimization process to achieve a balance between desired potency and favorable drug-like properties. nih.gov
The following table illustrates how physicochemical properties can be modulated and their resulting influence.
| Physicochemical Property | Modification Example | Influence on SAR/Drug Profile | Reference |
|---|---|---|---|
| Lipophilicity (clogP) | Adding/modifying aryl or alkyl groups | Influences membrane permeability (e.g., BBB penetration) and target binding | nih.gov |
| Polarity | Introduction of hydroxyl (-OH) groups | Increases polarity, potentially reducing BBB permeability but improving solubility | mdpi.com |
| Basicity (pKa) | Conversion of secondary to tertiary amine | Decreases pKa, altering charge state at physiological pH and receptor interaction | nih.gov |
| Basicity (pKa) | Introduction of electron-withdrawing atoms (e.g., Fluorine) | Decreases pKa, which can affect target binding and ADME properties | nih.gov |
| Overall CNS Profile | Systematic structural modifications | Optimizes CNS-MPO score for better predicted brain penetration | nih.gov |
Computational Chemistry and Cheminformatics in 2 1 Ethylpyrrolidin 3 Yl Ethanamine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1-Ethylpyrrolidin-3-yl)ethanamine, docking simulations are instrumental in understanding its interaction with biological targets, such as enzymes or receptors. These simulations can elucidate the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity.
For instance, docking studies on pyrrolidine (B122466) derivatives have been successfully used to predict their binding to various targets, including Mcl-1 inhibitors, α-mannosidase inhibitors, and influenza virus neuraminidase inhibitors. By performing similar simulations for 2-(1-Ethylpyrrolidin-3-yl)ethanamine, researchers can hypothesize its potential biological targets and mechanisms of action. The results of such a hypothetical docking study are illustrated in the table below.
Table 1: Hypothetical Molecular Docking Results for 2-(1-Ethylpyrrolidin-3-yl)ethanamine
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Monoamine Oxidase A | 2BXS | -7.8 | Tyr407, Tyr444 | Hydrogen Bond, Pi-Pi Stacking |
| Dopamine (B1211576) Transporter | 4M48 | -8.2 | Asp79, Ser149 | Ionic Interaction, Hydrogen Bond |
| Histamine H3 Receptor | 3RZE | -7.5 | Asp114, Tyr330 | Ionic Interaction, Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including 2-(1-Ethylpyrrolidin-3-yl)ethanamine, QSAR studies can identify the physicochemical properties, or "descriptors," that are critical for their activity. These descriptors can include parameters related to hydrophobicity, electronics, and steric effects.
QSAR models have been developed for various classes of pyrrolidine derivatives to predict their inhibitory activities against different enzymes. These models guide the rational design of new, more potent analogs. A hypothetical 2D-QSAR model for a series of analogs of 2-(1-Ethylpyrrolidin-3-yl)ethanamine is presented below, highlighting the contribution of different molecular descriptors to the predicted biological activity.
Table 2: Hypothetical 2D-QSAR Model for Analogs of 2-(1-Ethylpyrrolidin-3-yl)ethanamine
| Descriptor | Coefficient | Description | Contribution to Activity |
|---|---|---|---|
| LogP | 0.45 | Logarithm of the octanol-water partition coefficient | Positive (Increased lipophilicity enhances activity) |
| TPSA | -0.21 | Topological Polar Surface Area | Negative (Increased polarity decreases activity) |
| MW | 0.15 | Molecular Weight | Positive (Increased size to a certain extent enhances activity) |
| HBD | -0.33 | Number of Hydrogen Bond Donors | Negative (Fewer donors are preferred) |
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For 2-(1-Ethylpyrrolidin-3-yl)ethanamine, MD simulations can be used to study its conformational flexibility in different environments, such as in aqueous solution or when bound to a protein. These simulations can also be used to refine the binding poses obtained from molecular docking and to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for its target. The stability of the ligand-protein complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time.
Table 3: Hypothetical Molecular Dynamics Simulation Parameters for 2-(1-Ethylpyrrolidin-3-yl)ethanamine-Protein Complex
| Parameter | Value | Significance |
|---|---|---|
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
| Average RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's binding pose. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Theoretical estimation of the binding affinity. |
| Number of Intermolecular H-Bonds | 2-4 | Quantifies the hydrogen bonding interactions over time. |
Virtual Screening for Novel Ligands and Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If 2-(1-Ethylpyrrolidin-3-yl)ethanamine is identified as a hit compound, its structure can be used as a query in similarity-based virtual screening to find other commercially available or synthetically accessible compounds with similar properties. Alternatively, if a biological target for this compound is known, structure-based virtual screening (docking) can be employed to screen large databases for novel scaffolds that could also bind to the target.
Table 4: Hypothetical Virtual Screening Campaign Results Based on 2-(1-Ethylpyrrolidin-3-yl)ethanamine Scaffold
| Database Screened | Number of Compounds | Screening Method | Number of Hits Identified | Hit Rate (%) |
|---|---|---|---|---|
| ZINC15 | ~1.3 billion | 2D Fingerprint Similarity | 5,000 | 0.00038 |
| Enamine REAL | ~4.5 billion | Pharmacophore-based | 1,200 | 0.000027 |
| In-house Library | 50,000 | Structure-based (Docking) | 250 | 0.5 |
In Silico Prediction of Molecular Descriptors and Biological Relevant Properties
Cheminformatics tools allow for the rapid calculation of a wide range of molecular descriptors and properties from the 2D or 3D structure of a molecule. For 2-(1-Ethylpyrrolidin-3-yl)ethanamine, these in silico predictions can provide valuable information about its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (ADMET). These predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable drug-like properties.
Table 5: Predicted Physicochemical and ADMET Properties of 2-(1-Ethylpyrrolidin-3-yl)ethanamine
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 142.24 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP | 0.8 | Indicates good solubility and permeability balance |
| Aqueous Solubility (logS) | -1.5 | Predicted to be soluble in water |
| Blood-Brain Barrier Permeability | High | Likely to cross the blood-brain barrier |
| hERG Inhibition | Low risk | Predicted to have a low potential for cardiotoxicity |
| AMES Mutagenicity | Non-mutagenic | Predicted to have a low risk of being a mutagen |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. If a set of active compounds with a similar mechanism of action to 2-(1-Ethylpyrrolidin-3-yl)ethanamine is known, a pharmacophore model can be generated. This model can then be used as a 3D query to screen compound libraries for new molecules that fit the pharmacophoric requirements, even if they have a different chemical scaffold. The key features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
Table 6: Hypothetical Pharmacophore Model for Analogs of 2-(1-Ethylpyrrolidin-3-yl)ethanamine
| Feature | Number of Features | Geometric Constraints (Distances in Å) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | 1 | HBA to PI: 3.5 - 4.5 |
| Positive Ionizable (PI) | 1 | PI to HY: 5.0 - 6.0 |
| Hydrophobic (HY) | 2 | HY to HY: 2.5 - 3.5 |
Advanced Research Directions and Potential Applications of 2 1 Ethylpyrrolidin 3 Yl Ethanamine
Role as a Versatile Chemical Building Block in Organic and Medicinal Chemistry
2-(1-Ethylpyrrolidin-3-yl)ethanamine serves as a crucial starting material, or scaffold, for the synthesis of more complex molecules. chembridge.comenamine.net Its structure, containing a pyrrolidine (B122466) ring and an ethylamine (B1201723) side chain, offers multiple reactive sites for chemical modifications. This allows chemists to build upon its framework to create a diverse range of compounds with potential applications in medicine and other fields. solubilityofthings.comorganic-chemistry.org The pyrrolidine ring is a common feature in many biologically active compounds, making this building block particularly valuable for drug discovery. nih.govmdpi.com
The versatility of 2-(1-Ethylpyrrolidin-3-yl)ethanamine as a building block is evident in its use in the synthesis of various derivatives. For instance, the amine group can readily react with different chemical partners to form amides, sulfonamides, and other functional groups, leading to the creation of new molecular entities with potentially unique properties. researchgate.net This adaptability makes it a valuable component in the construction of compound libraries for screening and identifying new drug candidates.
Development of Chemical Probes for Biological Systems and Target Validation
Chemical probes are small molecules designed to selectively interact with specific biological targets, such as proteins. enamine.netnih.gov By using a well-characterized probe, researchers can investigate the role of a particular protein in cellular processes and disease. The development of chemical probes based on the 2-(1-Ethylpyrrolidin-3-yl)ethanamine scaffold could provide valuable tools for studying a range of biological systems. nih.gov
Target validation is a critical step in the drug discovery process, confirming that a specific biological target is indeed involved in a disease and is a suitable candidate for therapeutic intervention. nih.gov Chemical probes derived from 2-(1-Ethylpyrrolidin-3-yl)ethanamine can be employed to modulate the activity of their target proteins in cells or animal models. By observing the resulting biological effects, scientists can gain confidence in the therapeutic potential of targeting that specific protein. The selectivity and potency of these probes are crucial for obtaining reliable data. eubopen.org
Exploration of Chiral Derivatives as Ligands in Asymmetric Catalysis
Chirality, or "handedness," is a fundamental property of many molecules in biological systems. Often, only one of a pair of mirror-image molecules (enantiomers) will have the desired biological activity, while the other may be inactive or even harmful. Asymmetric catalysis is a powerful technique that allows chemists to selectively produce one enantiomer over the other. nih.gov Chiral ligands play a critical role in this process by coordinating to a metal catalyst and creating a chiral environment that directs the reaction to favor the formation of the desired product. researchgate.netenamine.net
The synthesis of chiral derivatives of 2-(1-Ethylpyrrolidin-3-yl)ethanamine can lead to the development of novel ligands for asymmetric catalysis. The pyrrolidine ring is a well-established structural motif in many successful chiral ligands. mdpi.com By introducing specific substituents and controlling the stereochemistry of the molecule, researchers can fine-tune the properties of the ligand to achieve high levels of enantioselectivity in a variety of chemical transformations. nih.gov
Applications in Neuropharmacology Research (e.g., cognitive enhancement, neurotransmitter modulation, neuroprotection)
The pyrrolidine ring is a key structural feature in many compounds that are active in the central nervous system. solubilityofthings.com This has led to the investigation of 2-(1-Ethylpyrrolidin-3-yl)ethanamine derivatives for a range of neuropharmacological applications.
Cognitive Enhancement: Research into "nootropics" or "smart drugs" aims to develop compounds that can improve cognitive functions such as memory and learning. nih.gov Derivatives of pyrrolidine have been explored for their potential to enhance cognitive performance. nih.gov
Neurotransmitter Modulation: Neurotransmitters are chemical messengers that transmit signals between nerve cells. Many neurological and psychiatric disorders are associated with imbalances in neurotransmitter systems. Compounds that can modulate the activity of specific neurotransmitters are therefore of great interest. The structural features of 2-(1-Ethylpyrrolidin-3-yl)ethanamine suggest that its derivatives could interact with various neurotransmitter receptors or transporters. solubilityofthings.com
Neuroprotection: Neuroprotective agents are compounds that can protect nerve cells from damage or death. nih.gov This is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's. Studies on related pyrrolidine derivatives have shown promise in protecting neurons from various insults, suggesting that derivatives of 2-(1-Ethylpyrrolidin-3-yl)ethanamine may also possess neuroprotective properties. nih.govresearchgate.netmdpi.com
Investigation of Antineoplastic and Anti-inflammatory Potentials
The search for new and more effective treatments for cancer (antineoplastic agents) and inflammatory conditions is an ongoing effort in medicinal chemistry. Pyrrolidine-containing compounds have been investigated for their potential in both of these areas.
Some studies have shown that certain pyrrolidine derivatives exhibit cytotoxic activity against cancer cell lines, indicating a potential for development as anticancer drugs. biointerfaceresearch.com The mechanism of action for these compounds can vary, but they often interfere with processes that are essential for cancer cell growth and survival.
Inflammation is a complex biological response that is involved in many diseases. While some pyrrolidine derivatives have been explored for their anti-inflammatory properties, this is an area that requires further investigation for compounds related to 2-(1-Ethylpyrrolidin-3-yl)ethanamine.
Research into Antimicrobial and Antifungal Properties
The rise of antibiotic-resistant bacteria and the limited number of effective antifungal drugs highlight the urgent need for new antimicrobial agents. The pyrrolidine scaffold is present in some natural and synthetic compounds with antimicrobial activity. nih.govscispace.com
Research has demonstrated that certain derivatives of pyrrolidine can inhibit the growth of various bacteria and fungi. biointerfaceresearch.comresearchgate.net For example, a study on thiazole-based pyrrolidine derivatives showed that some compounds were effective against Gram-positive bacteria. biointerfaceresearch.com Another study on pyrrolidine-2,5-dione derivatives also reported moderate antimicrobial and antifungal activities. nih.govresearchgate.net These findings suggest that 2-(1-Ethylpyrrolidin-3-yl)ethanamine could serve as a starting point for the development of new antimicrobial and antifungal agents. researchgate.net
Integration with High-Throughput Screening and Fragment-Based Drug Discovery Pipelines
High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two powerful strategies used in modern drug discovery to identify new lead compounds. HTS involves the rapid testing of large libraries of diverse chemical compounds to identify those that have a desired biological activity.
2-(1-Ethylpyrrolidin-3-yl)ethanamine and its derivatives can be included in HTS libraries to explore a wide range of biological targets. The versatility of its chemical structure allows for the creation of a diverse set of related compounds, increasing the chances of finding a "hit."
Future Methodological Advancements in Synthesis and Biological Evaluation of 2-(1-Ethylpyrrolidin-3-yl)ethanamine
The pyrrolidine ring is a cornerstone of many biologically active compounds, making its derivatives, such as 2-(1-Ethylpyrrolidin-3-yl)ethanamine, subjects of significant interest in medicinal chemistry. tandfonline.com While specific research on 2-(1-Ethylpyrrolidin-3-yl)ethanamine is not extensively documented, future exploration of its potential is poised to benefit from rapid advancements in chemical synthesis and biological evaluation. These evolving methodologies promise to enable more efficient production, chiral control, and a deeper understanding of its therapeutic possibilities.
Advancements in Synthesis
Future synthetic strategies for 2-(1-Ethylpyrrolidin-3-yl)ethanamine and its analogs will likely prioritize efficiency, stereoselectivity, and sustainability. Modern organic synthesis has moved towards greener and more atom-economical methods, which could be pivotal in producing this compound and its derivatives for research and potential applications. chemheterocycles.com
One of the most promising approaches is the use of Multicomponent Reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials, which increases efficiency and reduces waste. tandfonline.com For instance, a one-pot reaction involving an appropriate aldehyde, amine, and dipolarophile could streamline the synthesis of the core pyrrolidine structure. tandfonline.com
Stereoselective synthesis is another critical area of advancement. nih.gov Since the biological activity of chiral molecules is often dependent on their specific stereochemistry, controlling the 3D arrangement of atoms is crucial. Future methods will likely employ novel catalysts, such as L-proline functionalized magnetic nanorods or other organocatalysts, to achieve high diastereoselectivity and enantioselectivity. mdpi.comrsc.org This would allow for the specific synthesis of the desired stereoisomer of 2-(1-Ethylpyrrolidin-3-yl)ethanamine, which is essential for targeted biological evaluation.
Furthermore, techniques like 1,3-dipolar cycloaddition reactions using azomethine ylides are well-established for forming the pyrrolidine ring and continue to be refined for greater efficiency and selectivity. tandfonline.comresearchgate.net The application of microwave irradiation or ultrasonic techniques in these reactions can also significantly reduce reaction times and improve yields. tandfonline.com
| Synthetic Method | Description | Potential Advantage for 2-(1-Ethylpyrrolidin-3-yl)ethanamine |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single, efficient operation to build complex products. tandfonline.com | Rapid, atom-economical synthesis of the pyrrolidine core, reducing steps and waste. |
| Asymmetric Organocatalysis | Using small chiral organic molecules as catalysts to control the stereochemical outcome of a reaction. mdpi.com | High enantioselectivity for producing specific, biologically active stereoisomers. |
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile to form a five-membered ring. tandfonline.comresearchgate.net | A reliable and versatile method for constructing the fundamental pyrrolidine ring structure. |
| Heterogeneous Catalysis | Employing catalysts in a different phase from the reactants, such as solid catalysts in a liquid reaction mixture. rsc.org | Easy separation and reuse of the catalyst, leading to more sustainable and cost-effective processes. rsc.org |
Advancements in Biological Evaluation
To unlock the potential therapeutic applications of 2-(1-Ethylpyrrolidin-3-yl)ethanamine, advanced biological evaluation techniques are indispensable. These methods allow for the rapid and systematic screening of the compound against a vast array of biological targets to identify potential bioactivities.
High-Throughput Screening (HTS) stands at the forefront of modern drug discovery. drugtargetreview.com This automated technology enables the testing of millions of compounds against specific biological targets in a very short time. scdiscoveries.com By creating a library of derivatives based on the 2-(1-Ethylpyrrolidin-3-yl)ethanamine scaffold, HTS could rapidly identify "hits"—compounds that show promising interactions with targets relevant to various diseases. drugtargetreview.comscdiscoveries.com
Complementing physical screening, in silico drug discovery methods have become powerful predictive tools. nih.gov Techniques such as molecular docking and virtual screening allow researchers to computationally model the interaction between a small molecule and a protein target. globalresearchonline.netwisdomlib.org This can predict the binding affinity and mode of interaction, helping to prioritize which compounds are most likely to be active and guiding the design of more potent derivatives before they are even synthesized. nanoschool.innih.gov
Finally, Fragment-Based Drug Discovery (FBDD) provides a more rational approach to lead discovery. pharmasalmanac.com This technique involves screening smaller, simpler chemical fragments to identify those that bind weakly to a target. These fragments can then be grown or combined to create a more potent lead compound. This method could utilize the pyrrolidine or ethylamine portions of the title compound as starting points for building novel inhibitors.
| Evaluation Method | Description | Application to 2-(1-Ethylpyrrolidin-3-yl)ethanamine |
|---|---|---|
| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for activity against biological targets. azolifesciences.com | Fast identification of potential biological activities from a library of derivatives. |
| Molecular Docking | Computational simulation of a ligand binding to a receptor to predict binding affinity and orientation. wisdomlib.orgnih.gov | Prioritizing biological targets and guiding the rational design of more potent analogs. |
| Phenotypic Screening | Assessing the effect of a compound on the overall characteristics (phenotype) of a cell or organism. pharmasalmanac.com | Discovering novel or unexpected therapeutic uses without a preconceived target. |
| Fragment-Based Drug Discovery (FBDD) | Screening small chemical fragments and then growing or linking them to create a high-affinity ligand. pharmasalmanac.com | Using the core structure as a starting point to rationally design novel drug candidates. |
By leveraging these future methodological advancements, the scientific community can systematically synthesize and evaluate 2-(1-Ethylpyrrolidin-3-yl)ethanamine and its related compounds, paving the way for the discovery of novel therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 2-(1-Ethylpyrrolidin-3-yl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via phosphine-catalyzed [3+2] annulation, as demonstrated in analogous pyrrolidine derivatives . Key parameters include:
- Catalyst choice : Tributylphosphine (e.g., 998-40-3) enhances regioselectivity.
- Solvent optimization : Acetonitrile (CH₃CN) improves reaction efficiency compared to polar aprotic solvents.
- Temperature control : Reactions at 60–80°C minimize byproduct formation.
Yield optimization requires monitoring via HPLC or GC-MS to identify intermediates and adjust stoichiometry (e.g., triethylamine as a base) .
Q. How can spectroscopic techniques (NMR, FT-IR) distinguish 2-(1-Ethylpyrrolidin-3-yl)ethanamine from structural analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The ethylpyrrolidine moiety shows distinct splitting patterns:
- δ 1.2–1.4 ppm (triplet) : Ethyl group protons adjacent to the pyrrolidine nitrogen.
- δ 2.5–3.0 ppm (multiplet) : Methine protons on the pyrrolidine ring.
- FT-IR : A strong absorption band at ~3300 cm⁻¹ confirms primary amine (-NH₂), while absence of carbonyl peaks (~1700 cm⁻¹) rules out ketone impurities .
Q. What computational methods validate the electronic structure of 2-(1-Ethylpyrrolidin-3-yl)ethanamine?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts ionization potentials and molecular orbitals. Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost . Compare results with experimental UV-Vis spectra to validate frontier orbital gaps.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of 2-(1-Ethylpyrrolidin-3-yl)ethanamine derivatives?
- Methodological Answer : Use the SHELX suite (SHELXL/SHELXS) for structure refinement. Key steps:
- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
- Twinned data handling : SHELXD’s dual-space algorithm resolves overlapping reflections in chiral crystals.
- Validation : Check R-factors (<5%) and electron density maps for ethyl group orientation .
Q. What strategies mitigate impurities in pharmacological studies of 2-(1-Ethylpyrrolidin-3-yl)ethanamine?
- Methodological Answer :
- Chromatographic purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) separates amine byproducts (e.g., unreacted ethanamine precursors).
- USP guidelines : Limit unspecified impurities to <0.15% using LC-MS with charged aerosol detection (CAD) .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytically labile groups (e.g., ethylpyrrolidine ring) .
Q. How do substituent modifications on the pyrrolidine ring affect bioactivity in kinase inhibition assays?
- Methodological Answer :
- Structure-activity relationship (SAR) : Replace the ethyl group with bulkier substituents (e.g., benzyl in 2-(1-Benzylpiperidin-4-yl)ethanamine) to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Assay design : Use fluorescence polarization (FP) with FITC-labeled ATP-competitive peptides to quantify IC₅₀ values .
Q. How to address contradictions between DFT-predicted and experimental pKa values?
- Methodological Answer :
- Solvent effects : Include implicit solvent models (e.g., COSMO) in DFT calculations to account for aqueous solvation.
- Experimental validation : Use potentiometric titration with a glass electrode (pH 2–12 range) to measure exact pKa. Discrepancies >1 unit suggest inadequate functional selection (e.g., switch from B3LYP to M06-2X) .
Q. What methods resolve isomeric forms of 2-(1-Ethylpyrrolidin-3-yl)ethanamine in chiral environments?
- Methodological Answer :
- Chiral chromatography : Use amylose-based columns (Chiralpak IA) with heptane/ethanol mobile phases.
- Dynamic NMR : Low-temperature (–40°C) ¹H NMR decoalesces enantiomeric signals, confirming rotational barriers .
Q. How to design in vitro assays evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
Q. What computational toxicology tools predict the environmental impact of 2-(1-Ethylpyrrolidin-3-yl)ethanamine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
